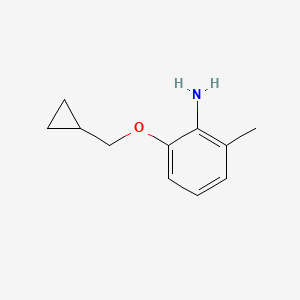![molecular formula C13H20N2O2S B1386427 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone CAS No. 4506-87-0](/img/structure/B1386427.png)
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone
Overview
Description
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone, also known as 2-THP, is an organic compound with a broad range of potential applications. It is a member of the piperazine family, which is a group of cyclic amines with two nitrogen atoms in the ring. 2-THP is a versatile compound that has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of organic compounds, as a catalyst in organic reactions, and as a biochemical and physiological agent.
Scientific Research Applications
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of organic compounds, as a catalyst in organic reactions, and as a biochemical and physiological agent. 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has also been used in the study of enzyme inhibition, as well as the study of drug metabolism. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been used in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is an organic compound that acts as an agonist at certain receptors in the body. Specifically, it acts as an agonist at the sigma-1 receptor, which is a receptor located in the brain and is involved in a variety of physiological processes. When 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone binds to the sigma-1 receptor, it activates the receptor and triggers a cascade of biochemical and physiological effects.
Biochemical And Physiological Effects
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been shown to increase the activity of certain neurotransmitters, such as dopamine and serotonin. Furthermore, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been shown to decrease the activity of certain enzymes, such as acetylcholinesterase. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Laboratory Experiments
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is its high solubility in water and other organic solvents. This makes it easy to use in a variety of laboratory experiments. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is relatively stable, making it suitable for long-term storage. However, one of the drawbacks of using 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is its high cost. Additionally, 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone is a relatively new compound, so there is limited information available on its safety and toxicity.
Future Directions
There are a number of potential future directions for 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone. One potential direction is the development of new synthetic methods for the synthesis of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone. Additionally, further research could be conducted on the biochemical and physiological effects of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone. Furthermore, research could be conducted on the potential therapeutic applications of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone, such as its use as an anti-inflammatory or analgesic agent. Finally, research could be conducted on the potential toxic effects of 2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone and the development of methods to reduce its toxicity.
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-11(13(17)12-3-2-10-18-12)15-6-4-14(5-7-15)8-9-16/h2-3,10-11,16H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSBFOKLXSIILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656475 | |
| Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone | |
CAS RN |
4506-87-0 | |
| Record name | 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



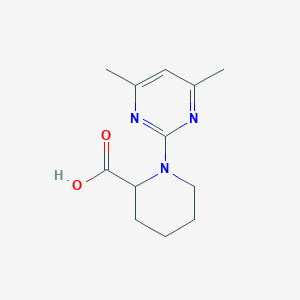
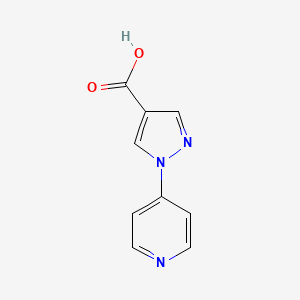
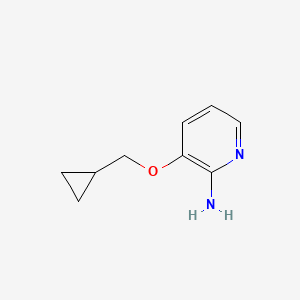

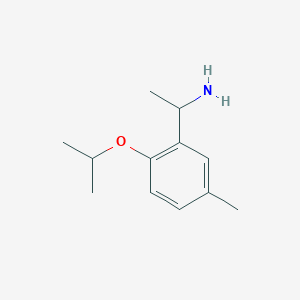
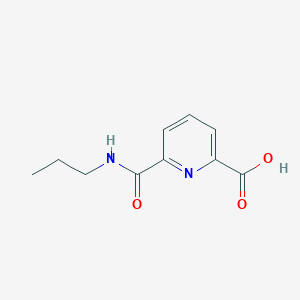


![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1386359.png)

![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)
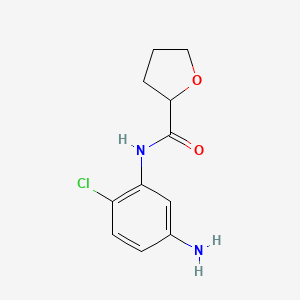
![6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386366.png)
